molecular formula MoO B8689249 MOLYBDENUM OXIDE

MOLYBDENUM OXIDE

Cat. No. B8689249
M. Wt: 111.95 g/mol
InChI Key: PQQKPALAQIIWST-UHFFFAOYSA-N
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Patent
US09336916B2

Procedure details

Solid Potassium Molybdate (K2MoO4) may be prepared by dissolving MoO3 in a basic aqueous solution of potassium hydroxide (KOH) and crystallizing the filtered product to yield potassium molybdate pentahydrate (K2MoO4.5H2O). The anhydrous salt may be prepared by heating to a sufficient temperature to liberate the water.
Name
Potassium Molybdate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH2:1].[O-:2][Mn]([O-])(=O)=O.[K+:7].[K+].[Mo:9]=[O:10].[OH-:11].[K+]>>[OH2:2].[OH2:1].[OH2:2].[OH2:2].[OH2:2].[O-:1][Mo:9]([O-:2])(=[O:11])=[O:10].[K+:7].[K+:7] |f:0.1.2.3,5.6,7.8.9.10.11.12.13.14|

Inputs

Step One
Name
Potassium Molybdate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.[O-][Mn](=O)(=O)[O-].[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mo]=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
crystallizing the filtered product

Outcomes

Product
Name
Type
product
Smiles
O.O.O.O.O.[O-][Mo](=O)(=O)[O-].[K+].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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